molecular formula C21H17NO5 B3641081 3-nitrobenzyl 4-(phenoxymethyl)benzoate

3-nitrobenzyl 4-(phenoxymethyl)benzoate

Cat. No.: B3641081
M. Wt: 363.4 g/mol
InChI Key: WZRCBNIAOVZGTL-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 4-(phenoxymethyl)benzoate is a synthetic organic compound offered for research and development purposes. It serves as a valuable chemical building block and intermediate in organic synthesis, particularly in the exploration of novel active molecules. Compounds featuring nitrobenzyl and benzoate ester functional groups, like this one, are frequently investigated in medicinal chemistry for their potential as scaffolds in drug discovery programs . The structural motifs present in this chemical are associated with antimicrobial research, as similar nitrobenzyl-oxy-phenyl derivatives have demonstrated activity against bacterial strains such as Moraxella catarrhalis . Furthermore, benzoate esters are widely utilized in chemical analysis, for instance, in the characterization of alcohols via the formation of crystalline derivatives like 4-nitrobenzoates . This product is intended for use in laboratory settings only. It is strictly for research use and is not meant for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(3-nitrophenyl)methyl 4-(phenoxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-5-4-6-19(13-17)22(24)25)18-11-9-16(10-12-18)14-26-20-7-2-1-3-8-20/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRCBNIAOVZGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of compounds similar to 3-nitrobenzyl 4-(phenoxymethyl)benzoate as antiviral agents. For instance, derivatives with electron-withdrawing groups, such as nitro groups, have shown enhanced activity against viruses like Zika virus (ZIKV). Research indicates that substituents at specific positions on the aromatic rings can significantly influence antiviral efficacy, suggesting that modifications similar to those in this compound may yield promising antiviral candidates .

Antifungal Properties
The compound has also been investigated for its antifungal properties. Studies on related benzothiazole derivatives demonstrated that electron-withdrawing groups can enhance antifungal activity against various pathogenic fungi. This suggests that this compound could be a valuable lead compound in developing antifungal agents .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in organic synthesis. The ability to introduce different substituents can lead to the development of new compounds with tailored properties for specific applications.

Reactions and Mechanisms
The compound can participate in a range of chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile allows chemists to explore new synthetic pathways, potentially leading to the discovery of novel compounds with unique biological activities .

Material Science

Polymer Applications
In material science, derivatives of this compound have been explored for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant for developing advanced materials for industrial uses .

Coatings and Adhesives
The compound's chemical stability and reactivity make it suitable for applications in coatings and adhesives. Its ability to form strong bonds with various substrates can improve the performance of coatings under different environmental conditions .

Case Studies

StudyApplicationFindings
Zika Virus InhibitionAntiviralCompounds with nitro groups showed significant antiviral activity; structural modifications enhanced efficacy .
Antifungal ActivityMedicinal ChemistryElectron-withdrawing groups improved antifungal properties against multiple pathogens .
Organic SynthesisChemical ReactionsDemonstrated versatility as a synthetic intermediate; enabled novel reaction pathways.
Material SciencePolymer ChemistryEnhanced mechanical properties when incorporated into polymer matrices; potential for advanced materials .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Nitro Groups: Compounds with nitro substituents (e.g., 3-nitrobenzyl or 3-nitrobenzoate) exhibit enhanced electrophilicity, making them reactive in hydrolysis or reduction reactions. This property is exploited in prodrug design or enzyme inhibition . Ester Linkages: Ethyl/methyl esters (e.g., Ethyl 3-nitro-4-(phenylamino)benzoate) generally offer better solubility than benzyl esters but lower thermal stability .

Biological Activity: Nitro-containing analogs (e.g., Ethyl 3-nitro-4-(phenylamino)benzoate) demonstrate antibacterial activity by interfering with bacterial RNA polymerase, as seen in compound 39 and 40 from .

Synthetic Utility :

  • Chlorocarbonyl derivatives (e.g., Methyl 3-[(chlorocarbonyl)oxy]benzoate) serve as intermediates for synthesizing amides or ureas, highlighting the versatility of benzoate esters in organic chemistry .

Stability and Reactivity

Nitro-substituted benzoates are prone to hydrolysis under alkaline conditions, releasing nitrobenzoic acids. For instance, Ethyl 3-nitro-4-(phenylamino)benzoate undergoes hydrolysis to yield bioactive carboxylic acids, a property leveraged in controlled drug release .

Challenges and Opportunities

  • Toxicity: Nitro groups can confer cytotoxicity, necessitating structural optimization (e.g., replacing nitro with cyano or amino groups) .
  • Material Science : Dual-nitro compounds show promise in liquid crystal formulations due to their planar geometry and dipole moments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-nitrobenzyl 4-(phenoxymethyl)benzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification between 4-(phenoxymethyl)benzoic acid and 3-nitrobenzyl alcohol. Key methods include:

  • Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous solvents like DMF or THF.

  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at room temperature or mild reflux. For example, benzylation of hydroxybenzoic acid derivatives using Na₂CO₃ in DMF achieved 86% yield .

  • Purification : Recrystallization (ethanol/water) or silica gel chromatography to isolate the product.

    Data Table :

    MethodCatalyst/SolventYieldPurity (HPLC)
    DCC/DMAPTHF, reflux72%>95%
    EDCI/DMAPDMF, RT85%>98%
    Direct esterificationH₂SO₄, toluene60%90%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm, split by nitro and phenoxymethyl groups), ester methylene (δ ~4.5 ppm), and nitro group deshielding adjacent protons.
  • ¹³C NMR : Ester carbonyl (δ ~165 ppm), nitrobenzyl carbons (δ ~140–150 ppm).
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹), nitro group asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 362.1 (calculated).
  • HPLC : Used to monitor purity (>95%) as demonstrated in triazole derivatives .

Q. How should researchers handle this compound to ensure safety, especially given potential nitro group reactivity?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
  • Storage : Keep in a cool, dry place away from reducing agents (e.g., metal hydrides).
  • Emergency protocols : Follow guidelines for nitro compounds, such as those for phenyl 3,4-diaminobenzoate: rinse skin/eyes with water, seek medical attention for prolonged exposure .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields of this compound across different studies?

  • Methodological Answer :

  • Variable optimization : Systematically test catalyst loading (e.g., 10–20 mol% DMAP), solvent purity, and reaction time (6–24 hours).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted acid or alcohol).
  • Reproducibility : Compare with analogous fluorinated benzoates, where trifluoromethyl groups required strict anhydrous conditions for >90% yield .
  • Orthogonal purification : Combine column chromatography (hexane/ethyl acetate) with recrystallization to remove impurities.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified nitro positions (e.g., 2-nitro vs. 4-nitro) or phenoxymethyl chain lengths.
  • Biological assays :
  • Enzyme inhibition : Test against esterases or proteases using fluorogenic substrates.
  • Cellular uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HeLa).
  • Computational modeling : Dock derivatives into enzyme active sites (e.g., CYP450) using AutoDock Vina to predict binding affinities.
  • Case study : Fluorinated analogs showed enhanced lipophilicity (logP +0.5) and 2× higher enzyme inhibition .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in different environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for nitro group reduction or ester hydrolysis.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents.
  • Electrostatic Potential (ESP) Maps : Identify electrophilic sites (e.g., nitro group) prone to nucleophilic attack.
  • Case study : MD simulations of methyl 4-(4H-1,2,4-triazol-3-yl)benzoate predicted stability in aqueous buffers .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar nitrobenzyl benzoates?

  • Methodological Answer :

  • Purity discrepancies : Impurities (e.g., residual solvents) may artifactually enhance or inhibit activity. Validate purity via HPLC (>98%) .
  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers).
  • Structural nuances : Minor substituent changes (e.g., fluorine vs. chlorine) drastically alter bioactivity. For example, trifluoromethyl groups improved membrane permeability by 40% in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-nitrobenzyl 4-(phenoxymethyl)benzoate
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